Potassium (4-nitrophenyl)trifluoroborate
Overview
Description
Potassium (4-nitrophenyl)trifluoroborate is a heterocyclic organic compound with the molecular formula C6H4BF3KNO2 . It has a molecular weight of 229.01 . The IUPAC name for this compound is potassium;trifluoro- (4-nitrophenyl)boranuide .
Molecular Structure Analysis
The molecular structure of Potassium (4-nitrophenyl)trifluoroborate can be represented by the canonical SMILES string: [B-] (C1=CC=C (C=C1) [N+] (=O) [O-]) (F) (F)F. [K+] . This indicates that the compound contains a boron atom connected to a nitrophenyl group and three fluorine atoms, and it is ionically bonded to a potassium atom .Chemical Reactions Analysis
Potassium trifluoroborates, including Potassium (4-nitrophenyl)trifluoroborate, are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are often used in Suzuki–Miyaura-type reactions .Scientific Research Applications
Solid State Structure and Kinetic Study
Potassium (4-nitrophenyl)trifluoroborate's applications in scientific research include studies on its solid state structure and kinetics. For instance, Kuczek, Bryndal, and Lis (2006) investigated the structures of 4-nitrophenyl phosphoric acid and its potassium salts, providing insights into interactions between various forms of 4-nitrophenyl phosphate and potassium cations, which are essential for understanding its solid-state behavior (Kuczek, Bryndal, & Lis, 2006).
Catalytic Applications
Potassium (4-nitrophenyl)trifluoroborate is also used in catalytic applications. Shang et al. (2011) developed a palladium-catalyzed decarboxylative cross-coupling method using potassium 2- and 4-nitrophenyl acetates with aryl chlorides and bromides, highlighting its role in the synthesis of diverse diaryl methanes and derivatives (Shang et al., 2011).
Supramolecular Arrangements
The compound's role in forming supramolecular arrangements is also a significant area of study. Hörner, Silva, and Fenner (2007) researched the formation of triazenide complex polymers of potassium, demonstrating the compound's ability to create intricate 3-D supramolecular structures through secondary K···O interactions (Hörner, Silva, & Fenner, 2007).
Crystal Structure Analysis
Exploration of crystal structures is another key application. Brandão et al. (2005) studied the crystal structure of potassium 4-nitrophenyl sulfate, contributing to understanding structure-reactivity correlations relevant to sulfate transfer processes (Brandão et al., 2005).
Lanthanide Chemistry
Potassium (4-nitrophenyl)trifluoroborate is also utilized in lanthanide chemistry. Bürgstein, Gamer, and Roesky (2004) explored its use with lanthanide trichlorides to form chains, layers, and clusters, showcasing its versatility in forming various lanthanide-based structures (Bürgstein, Gamer, & Roesky, 2004).
Enzyme Activity Assays
It finds applications in biochemical assays too. Jeffrey and Roy (1977) described its use as a substrate for spectrophotometric assays of arylsulphatase activity (Jeffrey & Roy, 1977).
Future Directions
Potassium trifluoroborates, including Potassium (4-nitrophenyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . Their stability and versatility in various reactions make them valuable in the field of organic chemistry. Future research may focus on expanding their applications in various chemical reactions and improving their synthesis methods.
properties
IUPAC Name |
potassium;trifluoro-(4-nitrophenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-1-3-6(4-2-5)11(12)13;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFAMHLXAXZYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661244 | |
Record name | Potassium trifluoro(4-nitrophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-nitrophenyl)trifluoroborate | |
CAS RN |
850623-71-1 | |
Record name | Borate(1-), trifluoro(4-nitrophenyl)-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850623-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(4-nitrophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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